molecular formula C19H24N2O2 B4188322 2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide

2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide

Cat. No. B4188322
M. Wt: 312.4 g/mol
InChI Key: XYYQNAQZGYEJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. It is also known by its street name SDB-005. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide is not fully understood. However, it is believed to act on the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. These receptors are located in the brain and throughout the body and are involved in various physiological processes such as pain sensation, appetite, and immune function.
Biochemical and Physiological Effects:
2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has been shown to have various biochemical and physiological effects in scientific research. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to have anti-tumor properties by inducing apoptosis (cell death) in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide in lab experiments is its potential therapeutic applications in various fields. It may be useful in the development of new treatments for neurodegenerative diseases, cancer, and autoimmune diseases. However, one limitation of using this compound is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for the research of 2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide. One direction is the development of new therapeutic applications in various fields. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further research is needed to determine the safety and efficacy of this compound in animal and human studies. Finally, the potential interactions of this compound with other drugs and substances should be investigated.

Scientific Research Applications

2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, it has been studied for its anti-tumor properties and may be useful in the treatment of certain types of cancer. In immunology, it has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

2-(3-acetyl-7-ethylindol-1-yl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-3-14-7-6-10-16-17(13(2)22)11-21(19(14)16)12-18(23)20-15-8-4-5-9-15/h6-7,10-11,15H,3-5,8-9,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYQNAQZGYEJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC3CCCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide
Reactant of Route 3
Reactant of Route 3
2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide
Reactant of Route 4
Reactant of Route 4
2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide
Reactant of Route 5
2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide
Reactant of Route 6
2-(3-acetyl-7-ethyl-1H-indol-1-yl)-N-cyclopentylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.